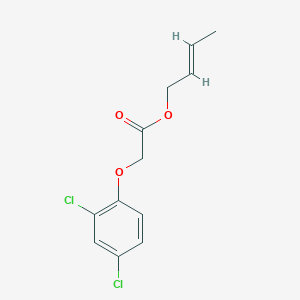

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate, also known as Sudan Black B, is a lipophilic dye that is widely used in scientific research. It is a black powder that is soluble in organic solvents and is commonly used to stain lipids in biological samples. Sudan Black B was first synthesized in 1925 by Paul Günther and is still widely used in research today.

Wirkmechanismus

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is particularly effective at staining neutral lipids, such as triglycerides and cholesterol esters. Once bound to the lipid molecules, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B produces a black color that is easily visualized under a microscope.

Biochemische Und Physiologische Effekte

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B does not have any known biochemical or physiological effects on biological samples. It is a non-toxic dye that is safe to handle and dispose of. However, it should be noted that Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not selective for specific lipid classes and can stain non-specifically if not used appropriately.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its ability to stain lipids in biological samples. This makes it a valuable tool for studying lipid metabolism and lipid-related diseases. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.

One limitation of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its lack of selectivity for specific lipid classes. This can lead to non-specific staining if not used appropriately. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not suitable for use in live cells or tissues, as it requires fixation and permeabilization of the sample.

Zukünftige Richtungen

There are several future directions for the use of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B in scientific research. One area of interest is the development of more selective lipid staining methods that can distinguish between different lipid classes. Additionally, there is a need for more sensitive and specific lipid detection methods that can provide more detailed information about lipid metabolism in biological samples. Finally, there is a need for more research into the potential role of lipids in disease development and progression.

Synthesemethoden

The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B involves the reaction of 1-naphthol with hexadecylamine and chlorosulfonic acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III is then reacted with sodium nitrite and hydrochloric acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B. The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is a multi-step process that requires careful attention to detail to ensure the purity of the final product.

Wissenschaftliche Forschungsanwendungen

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is commonly used in scientific research to stain lipids in biological samples. It is often used in conjunction with other staining methods, such as hematoxylin and eosin staining, to provide a more complete picture of the sample. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is particularly useful for staining myelin in the central nervous system and is often used in studies of neurodegenerative diseases.

Eigenschaften

CAS-Nummer |

13183-81-8 |

|---|---|

Produktname |

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate |

Molekularformel |

C27H40NNaO5S |

Molekulargewicht |

513.7 g/mol |

IUPAC-Name |

sodium;3-(hexadecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C27H41NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-27(30)24-21-25(34(31,32)33)22-18-15-16-19-23(22)26(24)29;/h15-16,18-19,21,29H,2-14,17,20H2,1H3,(H,28,30)(H,31,32,33);/q;+1/p-1 |

InChI-Schlüssel |

SMFCODVQSWXCGR-UHFFFAOYSA-M |

Isomerische SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

Andere CAS-Nummern |

13183-81-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)